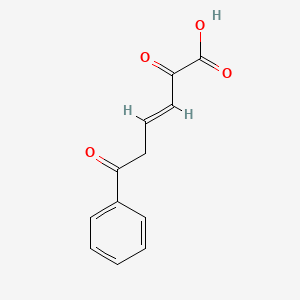

2,6-Dioxo-6-phenylhexa-3-enoic acid

Description

Nomenclature and Structural Representation in Research Literature

In scientific literature, 2,6-Dioxo-6-phenylhexa-3-enoic acid is identified by several names and chemical identifiers. The systematic IUPAC name for one of its isomers is (E)-2,6-dioxo-6-phenylhex-3-enoic acid. nih.gov It is also commonly referred to by its conjugate base, 2,6-dioxo-6-phenylhexa-3-enoate, which is the predominant form at a neutral pH of 7.3. ebi.ac.uk

The molecule consists of a six-carbon chain containing two ketone (oxo) groups, a carboxylic acid group, and a phenyl substituent. Its structure is fundamental to its reactivity and its position within biochemical pathways.

Table 1: Nomenclature and Chemical Identifiers

| Identifier Type | Value |

|---|---|

| IUPAC Name | (E)-2,6-dioxo-6-phenylhex-3-enoic acid nih.gov |

| Molecular Formula | C₁₂H₁₀O₄ nih.govnih.gov |

| Molecular Weight | 218.20 g/mol nih.govnih.gov |

| ChEBI ID | CHEBI:64687, CHEBI:228828 nih.gov |

| PubChem CID | 5478893 nih.gov |

Historical Context of its Discovery and Initial Characterization within Biological Systems

The discovery and characterization of this compound are intrinsically linked to the elucidation of the biphenyl (B1667301) degradation pathway in bacteria. Research into how microorganisms metabolize aromatic hydrocarbons, such as biphenyl, led to the identification of a series of intermediate compounds.

Initial studies focused on bacteria capable of utilizing biphenyl as a sole carbon source. Through the careful analysis of metabolic products, researchers were able to piece together the sequence of enzymatic reactions. The characterization of the enzyme biphenyl-2,3-diol (B71989) 1,2-dioxygenase was a critical step, as this enzyme was found to catalyze the ring cleavage of biphenyl-2,3-diol, leading to the formation of a product that was subsequently identified as 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate. wikipedia.org While not identical, this compound is structurally related and part of the same metabolic sequence that involves this compound.

Significance of this compound as a Key Intermediate in Biochemical Pathways

This compound is a key intermediate in the meta-cleavage pathway for the degradation of biphenyl. wikipedia.orgnih.gov This pathway is a common strategy employed by soil bacteria to break down aromatic compounds.

The process begins with the oxidation of biphenyl to biphenyl-2,3-diol. The enzyme biphenyl-2,3-diol 1,2-dioxygenase then catalyzes the oxidative cleavage of the aromatic ring of biphenyl-2,3-diol. wikipedia.org This reaction incorporates molecular oxygen and results in the formation of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). wikipedia.orgdrugbank.com Subsequently, the enzyme 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (HsaD) catalyzes the hydrolysis of a carbon-carbon bond in this intermediate to produce benzoic acid and 2-hydroxypenta-2,4-dienoate. drugbank.combiocyc.org The compound this compound is understood to be an intermediate within this sequence.

Table 2: Key Enzymes and Reactions in the Biphenyl Degradation Pathway

| Enzyme | Substrate | Product(s) |

|---|---|---|

| Biphenyl-2,3-diol 1,2-dioxygenase | Biphenyl-2,3-diol, O₂ | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, H₂O wikipedia.org |

Broader Relevance to Environmental Biotransformation and Organic Metabolism

The metabolic pathway involving this compound has significant implications for environmental science, particularly in the context of bioremediation. Polychlorinated biphenyls (PCBs) are persistent environmental pollutants, and their degradation by microorganisms is a subject of intense research. The biphenyl catabolic pathway is the primary mechanism by which aerobic bacteria break down these toxic compounds.

Bacteria such as Comamonas testosteroni, Pseudomonas, and Rhodococcus species are known to possess the genes encoding the enzymes of this pathway. nih.govbiocyc.org By understanding the role of intermediates like this compound, scientists can potentially enhance the efficiency of bioremediation processes. The study of this compound and its metabolic fate contributes to a broader understanding of how microorganisms metabolize complex organic molecules in the environment. This knowledge is crucial for developing strategies to clean up contaminated sites and for understanding the carbon cycle in various ecosystems. The pathway is also relevant to the degradation of other aromatic compounds, such as gamma-hexachlorocyclohexane. wikipedia.org

Compound Index

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (1E,3E)-2-oxo-4-phenyl-3-butenal oxime sigmaaldrich.com |

| (2Z)-2-hydroxypenta-2,4-dienoate |

| (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate (B1144303) sigmaaldrich.com |

| 2,3-Biphenyldiol sigmaaldrich.com |

| 2,3-dihydroxybenzoate nih.gov |

| 2,3-Dihydroxybiphenyl sigmaaldrich.com |

| 2,6-Dioxo-6-phenylhexa-3-enoate ebi.ac.uknih.gov |

| This compound |

| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) drugbank.com |

| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate |

| 2-hydroxypenta-2,4-dienoate |

| 3-Butenoic acid, 2-oxo-4-phenyl-, methyl ester chemicalbook.com |

| 6-Phenyl-hexa-3,5-dien-2-one scbt.com |

| Benzoic acid |

| Biphenyl-2,3-diol |

| Gamma-hexachlorocyclohexane |

Structure

3D Structure

Properties

Molecular Formula |

C12H10O4 |

|---|---|

Molecular Weight |

218.2 g/mol |

IUPAC Name |

(E)-2,6-dioxo-6-phenylhex-3-enoic acid |

InChI |

InChI=1S/C12H10O4/c13-10(9-5-2-1-3-6-9)7-4-8-11(14)12(15)16/h1-6,8H,7H2,(H,15,16)/b8-4+ |

InChI Key |

QPGAZPBFRAAJBD-XBXARRHUSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)CC=CC(=O)C(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C/C=C/C(=O)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC=CC(=O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Total Synthesis of 2,6-Dioxo-6-phenylhexa-3-enoic Acid for Research Standards

A reliable total synthesis of this compound is paramount for obtaining high-purity material for research standards and biological evaluation. While a specific, published total synthesis for DPEA is not readily found in the literature, a plausible and efficient route can be designed based on established organic chemistry principles. A potential retrosynthetic analysis suggests that DPEA can be constructed from simpler, commercially available starting materials.

One feasible approach would involve an aldol (B89426) condensation reaction between a pyruvate (B1213749) derivative and a phenyl-substituted aldehyde, followed by oxidation. A proposed synthetic route is outlined below:

Scheme 1: Proposed Synthesis of this compound

Step 1: Aldol Condensation. The synthesis could commence with the base-catalyzed aldol condensation of ethyl pyruvate with 3-phenylpropanal. This reaction would form the carbon-carbon bond necessary to link the phenyl and the carboxylic acid-containing portions of the molecule. The reaction conditions would need to be carefully controlled to favor the desired condensation product and to minimize side reactions.

Step 2: Dehydration. The resulting aldol adduct would likely undergo spontaneous or acid/base-catalyzed dehydration to yield the α,β-unsaturated ketone, ethyl 2-oxo-6-phenylhex-3-enoate.

Step 3: Oxidation. The next critical step would be the selective oxidation of the C6 methylene (B1212753) group to a ketone. This could potentially be achieved using a variety of modern oxidation reagents, such as selenium dioxide (SeO2) or a cerium-based oxidant, which are known to oxidize allylic positions.

Step 4: Hydrolysis. Finally, the ethyl ester would be hydrolyzed under acidic or basic conditions to afford the target molecule, this compound. Purification by recrystallization or chromatography would be necessary to obtain the research-grade standard.

An alternative strategy could involve the acylation of a suitable enolate with a phenyl-containing acyl chloride, followed by further functional group manipulations. The choice of the specific synthetic route would depend on factors such as the availability of starting materials, reaction yields, and the ease of purification.

Strategies for Preparation of Isotopically Labeled DPEA (e.g., ¹³C, ²H, ¹⁸O) for Mechanistic Probes

Isotopically labeled DPEA is an invaluable tool for a variety of research applications, including mechanistic studies of its biological targets, metabolic fate tracking, and as internal standards for quantitative analysis. The synthesis of labeled DPEA can be achieved by incorporating labeled precursors at specific stages of the synthetic route.

¹³C-Labeling:

For the introduction of ¹³C labels, a recently developed method combining umpolung and photoredox catalysis for the labeling of α-keto acids offers a promising strategy. acs.org This approach involves the conversion of the α-keto acid to an α-thioketal acid, which then undergoes a photoredox-catalyzed carbon isotope exchange with ¹³CO₂. Subsequent deprotection would yield the ¹³C-labeled DPEA. For example, using ¹³C-labeled ethyl pyruvate in the proposed synthesis in Scheme 1 would result in a ¹³C label at the C1 and C2 positions. Alternatively, a ¹³C-labeled phenyl precursor could be used to label the phenyl ring.

²H-Labeling:

Deuterium (²H) labels can be introduced at various positions. For instance, using deuterated solvents (e.g., D₂O) during certain reaction steps can lead to the exchange of acidic protons with deuterium. unl.pt Specific deuteration of the phenyl ring can be achieved by using a deuterated benzene (B151609) derivative as a starting material in a multi-step synthesis of 3-phenylpropanal.

¹⁸O-Labeling:

¹⁸O labels can be incorporated into the carboxylic acid group during the final hydrolysis step by using H₂¹⁸O. organic-chemistry.org This method provides a straightforward way to label one or both oxygen atoms of the carboxyl group, which can be useful for spectroscopic studies of enzyme-substrate interactions.

Table 1: Potential Strategies for Isotopic Labeling of DPEA

| Isotope | Labeling Position | Proposed Method |

| ¹³C | C1, C2 | Use of ¹³C-labeled ethyl pyruvate in the synthesis. |

| ¹³C | Phenyl Ring | Use of a ¹³C-labeled phenyl precursor. |

| ²H | Phenyl Ring | Use of deuterated benzene in the synthesis of the phenyl side chain. |

| ¹⁸O | Carboxylic Acid | Final hydrolysis step using H₂¹⁸O. |

Synthesis of Structural Analogs and Derivatives of DPEA for Structure-Activity Relationship Studies

The synthesis of structural analogs of DPEA is a cornerstone of structure-activity relationship (SAR) studies, which aim to elucidate the key structural features required for its biological activity and to optimize its properties. By systematically modifying different parts of the DPEA molecule, researchers can probe the importance of the phenyl ring, the dicarbonyl system, and the unsaturated backbone.

Modifications of the Phenyl Ring:

A variety of analogs can be synthesized by introducing substituents onto the phenyl ring. This can be achieved by starting with appropriately substituted phenyl precursors. For example, using substituted benzaldehydes in a synthetic sequence can lead to DPEA analogs with electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -NO₂) groups at the ortho, meta, or para positions. These modifications can provide insights into the role of electronic and steric effects on activity. nih.gov

Modifications of the Dicarbonyl Moiety:

The α-keto acid functionality is a key feature of DPEA. Analogs can be prepared where one or both carbonyl groups are modified. For instance, the ketone at the C6 position could be reduced to a hydroxyl group or replaced with other functional groups. The carboxylic acid could be esterified or converted to an amide to explore the importance of the acidic proton for biological interactions.

Modifications of the Unsaturated Backbone:

The α,β-unsaturated system in DPEA is a potential Michael acceptor and plays a crucial role in its reactivity. Analogs with a saturated backbone can be synthesized to investigate the importance of this feature. Furthermore, the length of the carbon chain can be varied to understand the optimal distance between the phenyl ring and the dicarbonyl moiety.

Table 2: Examples of Proposed DPEA Analogs for SAR Studies

| Analog Type | Modification | Rationale for Synthesis |

| Phenyl-substituted | Introduction of -OCH₃, -Cl, -NO₂ | To probe electronic and steric effects of the phenyl ring. |

| Dicarbonyl-modified | Esterification of the carboxylic acid | To assess the importance of the acidic proton. |

| Backbone-modified | Saturation of the double bond | To determine the role of the Michael acceptor system. |

| Chain-varied | Shortening or lengthening the hexanoic acid chain | To investigate the optimal spatial arrangement of functional groups. |

Chemical Modifications and Their Influence on Reactivity and Biological Interactions

Chemical modifications of the DPEA structure can have a profound influence on its chemical reactivity and, consequently, its biological interactions. The electronic properties of the substituents on the phenyl ring, for instance, can modulate the reactivity of the entire molecule.

Electron-withdrawing groups on the phenyl ring are expected to increase the electrophilicity of the carbonyl carbons, potentially making the molecule a more potent Michael acceptor. acs.org This could enhance its covalent binding to biological nucleophiles, such as cysteine residues in proteins. Conversely, electron-donating groups may decrease its reactivity.

The stereochemistry of the double bond (E vs. Z) can also significantly impact how the molecule fits into a biological binding pocket. The synthesis of stereochemically pure isomers is therefore important for detailed SAR studies.

By systematically synthesizing and evaluating a library of DPEA analogs, a comprehensive understanding of the structural requirements for its biological activity can be developed. This knowledge is essential for the design of more potent and selective chemical probes and potential therapeutic agents.

Advanced Spectroscopic and Analytical Research Methodologies for 2,6 Dioxo 6 Phenylhexa 3 Enoic Acid Research

Application of High-Resolution Mass Spectrometry for DPEA and Metabolite Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification and characterization of DPEA and its metabolites. Its high mass accuracy and resolving power allow for the determination of elemental compositions and the differentiation of isobaric interferences, which is critical in complex biological samples.

Fragmentomics and Isotopic Labeling Mass Spectrometry

The fragmentation pattern of a molecule in a mass spectrometer provides a fingerprint for its structural identification. While specific "fragmentomics" studies on DPEA are not extensively detailed in the available literature, the principles can be inferred from studies on related biphenyl (B1667301) metabolites. For instance, the mass spectrum of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, a tautomer of DPEA, has been instrumental in its identification in microbial degradation pathways. nih.govnih.gov The fragmentation of DPEA would be expected to yield characteristic ions corresponding to the loss of carbon dioxide, water, and cleavage of the hexenoic acid chain.

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the metabolic fate of compounds and to aid in structural elucidation. nih.gov In the context of DPEA research, microorganisms can be cultured in the presence of stable isotope-labeled substrates, such as ¹³C-labeled biphenyl or ¹⁸O-labeled water. The incorporation of these heavy isotopes into DPEA and its subsequent metabolites results in a predictable mass shift in the mass spectra, confirming their metabolic relationship and aiding in the determination of their chemical formulas. nih.govnih.govacs.orgacs.org This approach is invaluable for differentiating between metabolites and background matrix components.

Quantitative Analysis in Complex Biological Matrices

The accurate quantification of DPEA in complex biological matrices, such as bacterial culture media, is essential for studying the kinetics of its formation and degradation. Methodologies developed for the quantitative analysis of biphenyl and its metabolites can be adapted for DPEA. scielo.brscielo.br These methods often involve liquid chromatography coupled with mass spectrometry (LC-MS). The use of an internal standard, ideally a stable isotope-labeled version of DPEA, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. nih.gov Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be employed to enhance the sensitivity and selectivity of the analysis.

A validated high-performance liquid chromatography (HPLC) method with diode-array detection (DAD) has been successfully used for the quantification of biphenyl and its metabolites in bacterial cultures, achieving low limits of detection (LOD) and quantification (LOQ) in the range of 0.02-0.04 µg/mL and 0.05-0.12 µg/mL, respectively. scielo.brscielo.br Similar validation, including assessments of linearity, accuracy, precision, and recovery, would be necessary to establish a robust quantitative method for DPEA.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and dynamic behavior of molecules in solution.

¹H, ¹³C, and 2D NMR Techniques for DPEA Structural Confirmation

The ¹H NMR spectrum would provide information on the number and connectivity of protons in the molecule. Key signals would include those for the aromatic protons of the phenyl group and the olefinic protons of the hexenoic acid chain. The coupling constants between these protons would help to establish their relative positions.

The ¹³C NMR spectrum would reveal the number of distinct carbon environments. The carbonyl carbons of the ketone and carboxylic acid functionalities would appear at characteristic downfield chemical shifts.

In situ NMR for Monitoring Enzymatic Reactions and Tautomeric Shifts

In situ NMR spectroscopy allows for the real-time monitoring of chemical and enzymatic reactions directly within the NMR tube. longdom.orgnih.govwiley.comresearchgate.net This technique is particularly valuable for studying the enzymatic conversion of DPEA and observing potential tautomeric equilibria. By acquiring spectra at regular intervals, the disappearance of the DPEA signals and the appearance of product signals can be tracked, providing kinetic information about the enzymatic reaction. acs.org

Furthermore, DPEA can exist in tautomeric forms, such as the enol form 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid. ebi.ac.uk In situ NMR can be used to study the equilibrium between these tautomers under different conditions (e.g., pH, solvent), as the different forms will have distinct NMR spectra. This provides crucial insights into the reactivity and stability of the compound.

Chromatographic Techniques for Separation and Purification in Metabolic Studies

Chromatographic techniques are fundamental for the separation and purification of DPEA from complex mixtures, such as bacterial culture extracts, prior to its identification and quantification. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been extensively used for the analysis of biphenyl and its metabolites. scielo.brscielo.brnih.govnih.govtandfonline.com

For GC analysis, derivatization of DPEA, for example by methylation of the carboxylic acid group, may be necessary to increase its volatility and thermal stability. nih.govnih.gov HPLC, particularly in the reversed-phase mode using a C18 column, is a versatile technique for separating polar and nonpolar metabolites. scielo.brscielo.br The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve good separation of DPEA from other components in the extract. scielo.brscielo.br

The following table summarizes typical chromatographic conditions that could be adapted for the analysis of DPEA based on methods used for related biphenyl metabolites.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Chirasil-Dex (for chiral separation) or similar | Luna C18 or similar reversed-phase column |

| Mobile Phase/Carrier Gas | Helium or Hydrogen | Isocratic or gradient mixture of acetonitrile and water |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | Diode-Array Detector (DAD) or Mass Spectrometry (MS) |

| Derivatization | Often required (e.g., methylation) | Generally not required |

| Typical Analytes | Volatile and thermally stable (or derivatized) compounds | Polar and non-polar compounds |

Table 1: General Chromatographic Conditions for Biphenyl Metabolite Analysis.

The purification of DPEA for structural elucidation or for use as an analytical standard would typically involve preparative HPLC, where larger quantities of the compound can be isolated.

Computational and Theoretical Studies of 2,6 Dioxo 6 Phenylhexa 3 Enoic Acid Reactivity and Interactions

Quantum Chemical Calculations on DPEA Electronic Structure and Energetics

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure, stability, and reactivity of molecules like DPEA at the atomic level. While specific computational studies directly targeting DPEA are not extensively documented in publicly available literature, the principles and findings from studies on analogous compounds, such as β-diketones and α-keto acids, provide a solid foundation for understanding its chemical behavior.

Stability of Tautomeric Forms of DPEA

Like other β-dicarbonyl compounds, DPEA can exist in equilibrium between its keto and various enol tautomeric forms. The relative stability of these tautomers is crucial as it dictates the molecule's reactivity and how it is recognized by enzymes. Computational studies on similar molecules, such as 3-phenyl-2,4-pentanedione, have shown that the keto form is often more stable in both the gas phase and in various solvents. orientjchem.orgresearchgate.net The stability is influenced by factors like intramolecular hydrogen bonding in the enol forms and the polarity of the surrounding environment. researchgate.net For DPEA, several enol forms are possible due to the presence of two carbonyl groups.

Density Functional Theory (DFT) calculations are a common method to assess the energies of different tautomers and the transition states connecting them. orientjchem.orgresearchgate.net Such calculations for DPEA would likely reveal the energetic landscape of its tautomeric equilibria, providing insights into which forms are most likely to be present under physiological conditions and thus available for enzymatic reactions.

Table 1: Potential Tautomeric Forms of 2,6-Dioxo-6-phenylhexa-3-enoic Acid

| Tautomer Name | Structural Description | Key Features |

| Diketo form | Both carbonyl groups are in the keto form. | The primary structure of DPEA. |

| Enol form 1 | Enolization at the C2-C3 position. | Formation of a C=C double bond and a hydroxyl group. |

| Enol form 2 | Enolization at the C5-C6 position. | Formation of a C=C double bond and a hydroxyl group adjacent to the phenyl ring. |

| Dienol form | Enolization at both carbonyl groups. | Two hydroxyl groups and extended conjugation. |

This table presents hypothetical tautomeric forms of DPEA based on the principles of keto-enol tautomerism.

Transition State Analysis of DPEA Reactions

The degradation of DPEA involves the cleavage of a carbon-carbon bond, a reaction catalyzed by hydrolase enzymes. walshmedicalmedia.com Quantum chemical calculations, particularly DFT, can be employed to model the reaction mechanism and identify the transition state structures and their associated energy barriers. dtu.dkepa.gov Studies on the C-C bond cleavage in other ketones have demonstrated the utility of these methods in elucidating reaction pathways. dtu.dkresearchgate.net

For the enzymatic hydrolysis of DPEA, a transition state analysis would involve modeling the substrate within the enzyme's active site. This would allow for the investigation of how interactions with active site residues, such as serine or histidine, facilitate the reaction by stabilizing the transition state and lowering the activation energy. walshmedicalmedia.com Such calculations can pinpoint the key residues involved in catalysis and explain the enzyme's substrate specificity.

Molecular Dynamics Simulations of DPEA-Enzyme Interactions

Ligand Binding and Conformational Dynamics

The enzyme 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD) is known to catalyze the hydrolysis of a compound structurally related to DPEA. walshmedicalmedia.com MD simulations of such enzyme-ligand complexes can reveal the specific interactions that govern substrate binding. nih.govnih.gov These simulations can identify key hydrogen bonds and hydrophobic interactions between the substrate and amino acid residues in the active site. nih.gov

Furthermore, MD simulations can capture the conformational changes that occur in both the ligand and the enzyme upon binding. mdpi.com The flexibility of the enzyme and the ligand is crucial for achieving a catalytically competent orientation. Analysis of the simulation trajectories can reveal how the enzyme accommodates the substrate and how the substrate adopts a conformation that is primed for reaction.

Table 2: Key Interactions in Enzyme-Ligand Binding from MD Simulations of Analogous Systems

| Interaction Type | Description | Potential Role in DPEA Binding |

| Hydrogen Bonding | Interaction between hydrogen atoms and electronegative atoms (O, N). | Stabilization of the carboxylate and keto groups of DPEA in the active site. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and enzyme. | Anchoring the phenyl ring of DPEA within a hydrophobic pocket of the active site. |

| Electrostatic Interactions | Attraction or repulsion between charged or polar groups. | Guiding the negatively charged DPEA into the active site. |

This table is based on general principles of enzyme-ligand interactions observed in MD simulations of related systems.

Substrate Channeling and Active Site Environment

In metabolic pathways involving multiple enzymatic steps, the product of one reaction is often the substrate for the next. Substrate channeling is a mechanism where intermediates are transferred directly between active sites, preventing their diffusion into the bulk solvent. nih.gov This is particularly important for unstable or reactive intermediates. MD simulations can be used to investigate the structural basis for substrate channeling, such as the formation of protein-protein complexes or the presence of molecular tunnels. nih.gov

The biphenyl (B1667301) degradation pathway involves a series of enzymatic reactions, and it is plausible that substrate channeling plays a role in the efficient processing of intermediates like DPEA. ethz.ch MD simulations could explore the interactions between the enzymes in this pathway to determine if transient complexes are formed that could facilitate the transfer of DPEA. The simulations can also provide a detailed picture of the active site environment, including the arrangement of water molecules and ions, which can influence catalytic activity. ucsb.edu

In Silico Prediction of DPEA Reactivity and Metabolic Pathways

Computational tools can be used to predict the reactivity of a molecule and its likely metabolic fate. nih.govnih.gov These in silico approaches are valuable for understanding the role of compounds like DPEA in broader metabolic networks.

The reactivity of DPEA is largely dictated by its functional groups: the α-keto acid moiety and the α,β-unsaturated ketone system. In silico models can use quantitative structure-activity relationship (QSAR) approaches and machine learning algorithms to predict the sites of metabolism. nih.govacs.org For DPEA, these predictions would likely highlight the carbonyl carbons as susceptible to nucleophilic attack and the double bond as a potential site for addition reactions.

The metabolic pathway of biphenyl degradation, in which DPEA is an intermediate, is well-established in some bacteria. ethz.ch In silico pathway prediction tools, which often utilize databases of known metabolic reactions and enzyme functionalities, can be used to reconstruct and explore these pathways. cornell.eduresearchgate.netnih.gov For DPEA, these tools would confirm its position in the biphenyl degradation pathway, leading to the formation of benzoate (B1203000) and 2-hydroxypenta-2,4-dienoate. ethz.ch These predictions are crucial for metabolic engineering efforts aimed at enhancing the degradation of aromatic pollutants. rsc.orgunesp.brconicet.gov.ar

Ecological and Environmental Significance of Dpea Metabolism

Role of DPEA in Microbial Bioremediation of Pollutants

The metabolic pathway involving HOPDA is central to the bioremediation of several persistent organic pollutants. Microorganisms capable of this pathway can utilize otherwise recalcitrant compounds as sources of carbon and energy, playing a vital role in cleaning up contaminated sites. asm.org Bioremediation is considered a more environmentally sound and less expensive alternative to physical-chemical methods for pollutant removal. asm.org

Polychlorinated biphenyls (PCBs) are synthetic organic chemicals that are environmentally persistent and toxic. wikipedia.orgethz.ch The microbial degradation of these compounds is a key ecological service. The process often involves a co-metabolic effort between different microbial species, starting with anaerobic bacteria that dechlorinate the PCB molecules. wikipedia.org Subsequently, aerobic bacteria degrade the resulting less-chlorinated biphenyls through the biphenyl (B1667301) (bph) catabolic pathway. wikipedia.orgethz.ch

This aerobic pathway, often referred to as the "upper pathway," converts biphenyl into benzoate (B1203000) and 2-hydroxypenta-2,4-dienoic acid through a series of enzymatic steps. ethz.chresearchgate.net The compound 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA), the product of aromatic ring cleavage, is a key intermediate in this sequence. researchgate.net The effectiveness of degradation depends on the number and position of chlorine atoms on the biphenyl structure, with less chlorinated congeners generally being degraded more rapidly. wikipedia.orgnih.gov Bacteria possessing these degradation genes, such as various species of Rhodococcus, Pseudomonas, and Burkholderia, are thus crucial for the natural attenuation and active bioremediation of PCB-contaminated soils and sediments. wikipedia.orgresearchgate.net

The central mechanism for breaking down the stable aromatic structure of biphenyl and its chlorinated derivatives is an extradiol or meta-cleavage reaction. researchgate.netthegoodscentscompany.com After initial enzymatic reactions convert biphenyl to 2,3-dihydroxybiphenyl, the enzyme 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC) catalyzes the cleavage of the aromatic ring. researchgate.netresearchgate.net

This enzyme introduces molecular oxygen to break the carbon-carbon bond adjacent to the two hydroxyl groups, resulting in the formation of the linear, yellow-colored compound 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). researchgate.nettaylorfrancis.com This ring-fission step is a critical bottleneck and a defining feature of the degradation pathway for numerous aromatic compounds, not limited to PCBs. nih.govwikipedia.org The genes encoding these catabolic enzymes are frequently located on mobile genetic elements like plasmids, which allows for horizontal gene transfer and the dissemination of these degradative capabilities throughout diverse bacterial communities in polluted environments. researchgate.netnih.gov

Table 1: Key Enzymes in the Biphenyl Upper Degradation Pathway This interactive table summarizes the primary enzymes and their functions in the conversion of biphenyl to central metabolites.

| Enzyme (Gene) | Function | Substrate | Product(s) |

|---|---|---|---|

| Biphenyl Dioxygenase (bphA) | Catalyzes the initial dihydroxylation of the aromatic ring. ethz.ch | Biphenyl | cis-2,3-Dihydro-2,3-dihydroxybiphenyl |

| Dihydrodiol Dehydrogenase (bphB) | Oxidizes the dihydrodiol to a catechol derivative. taylorfrancis.com | cis-2,3-Dihydro-2,3-dihydroxybiphenyl | 2,3-Dihydroxybiphenyl |

| 2,3-Dihydroxybiphenyl 1,2-Dioxygenase (bphC) | Performs the meta-cleavage of the aromatic ring. researchgate.netacs.org | 2,3-Dihydroxybiphenyl | 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA) |

| HOPDA Hydrolase (bphD) | Hydrolyzes the ring-cleavage product. researchgate.net | 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA) | Benzoic acid and 2-Hydroxypenta-2,4-dienoic acid |

Enrichment and Isolation of DPEA-Metabolizing Microorganisms

Microorganisms capable of metabolizing HOPDA and its precursors are typically isolated from environments with a history of pollution from aromatic compounds. asm.orgasm.org The primary method for their isolation is the use of enrichment cultures. nih.gov This technique involves incubating environmental samples (e.g., soil, sediment, or water) in a liquid medium where the target pollutant, such as biphenyl, serves as the sole or primary source of carbon and energy. nih.gov

This selective pressure promotes the growth of bacteria that can utilize the compound, effectively "enriching" their population. nih.gov After several transfers to fresh medium to increase the concentration of the desired microbes, individual bacterial strains are isolated by plating the culture onto solid agar (B569324) media. nih.gov This process has successfully led to the isolation of numerous potent PCB- and biphenyl-degrading bacteria.

Table 2: Examples of Isolated DPEA (HOPDA)-Metabolizing Bacteria This interactive table provides examples of bacterial strains known to metabolize intermediates of the biphenyl pathway and their isolation sources.

| Bacterial Strain | Isolation Source | Key Characteristics |

|---|---|---|

| Rhodococcus erythropolis TA421 | Termite ecosystem researchgate.net | Degrades a wide range of PCB congeners; contains multiple bphC genes. researchgate.net |

| Rhodococcus rhodochrous K37 | Not specified (Alkaline conditions) acs.org | Possesses eight different genes encoding for 2,3-dihydroxybiphenyl dioxygenase activity. acs.org |

| Enterobacter sp. LY402 | Polluted soil | Efficiently degrades PCBs under aerobic conditions. |

| Rhodococcus spp. SS1 and SS2 | PCB-contaminated soil researchgate.net | Tolerate high concentrations of biphenyl and exhibit chemotaxis towards it. researchgate.net |

| Pseudomonas strains (e.g., KF707) | Biphenyl-contaminated soil asm.org | Often carry biphenyl catabolic (bph) genes on mobile genetic elements. asm.org |

| Burkholderia xenovorans LB400 | PCB-contaminated soil | Known for its broad PCB degradation capabilities. acs.org |

Ecological Impact of DPEA Pathway Intermediates on Microbial Communities

The intermediates generated during the biphenyl degradation pathway can have significant and varied impacts on the surrounding microbial communities. The presence of these compounds can directly influence the structure, viability, and behavior of microorganisms in a contaminated ecosystem.

Some intermediates of the pathway exhibit toxicity, which can create a metabolic bottleneck and limit the efficiency of bioremediation. wikipedia.org Studies have shown that intermediates such as dihydrodiols and dihydroxybiphenyls are highly toxic to bacteria, affecting cell viability even more than the parent PCB compounds. acs.org This accumulation of toxic metabolites can lead to cell lysis and may partly explain why the complete degradation of PCBs is often slow or incomplete in the environment. acs.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,3-Dihydroxybiphenyl |

| 2,6-Dioxo-6-phenylhexa-3-enoic acid (DPEA) |

| 2-Hydroxypenta-2,4-dienoic acid |

| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) |

| 4-methyl benzoate |

| Benzoic acid |

| Biphenyl |

| cis-2,3-Dihydro-2,3-dihydroxybiphenyl |

| Naphthalene |

Future Research Directions and Unexplored Avenues for 2,6 Dioxo 6 Phenylhexa 3 Enoic Acid Research

Discovery and Characterization of Novel Enzymes and Metabolic Pathways Involving DPEA

The primary enzyme responsible for DPEA transformation is 2,6-dioxo-6-phenylhexa-3-enoate hydrolase (DPEA hydrolase), which cleaves the compound into benzoate (B1203000) and 2-oxopent-4-enoate. wikipedia.org This enzyme, often encoded by the bphH gene, belongs to the hydrolase family, specifically those acting on carbon-carbon bonds. wikipedia.orgnih.gov However, the full diversity of enzymes capable of acting on DPEA and its derivatives remains to be explored.

Future research should focus on:

Screening diverse environments: Prospecting for novel DPEA hydrolases in bacteria from pristine and contaminated sites could reveal enzymes with improved stability, catalytic efficiency, or altered substrate specificity.

Investigating alternative pathways: While the main degradation route is known, the discovery of metabolites like 4-Benzoylbutyric acid and 1-phenylethanone in Rhodococcus pyridinovorans R04 suggests the existence of alternative or side pathways for biphenyl (B1667301) degradation that may involve novel transformations of DPEA. nih.gov

Characterizing unclassified hydrolases: The vast family of hydrolases, particularly the haloacid dehalogenase-like (HAD) superfamily, contains numerous uncharacterized members. nih.govyoutube.com Screening these enzymes for activity against DPEA could uncover new catalytic mechanisms.

Metabolic Engineering of Microorganisms for Enhanced DPEA Biotransformation

Metabolic engineering offers a powerful approach to enhance the efficiency of microbial degradation of pollutants like biphenyl and PCBs. nih.govjbei.org The goal is to create microbial "factories" that can process these compounds more effectively. jbei.org

Key strategies for future research include:

Overcoming bottlenecks: The accumulation of intermediates like DPEA can be toxic to microorganisms. Engineering strains to enhance the expression or activity of DPEA hydrolase can alleviate this bottleneck, leading to a more robust degradation process.

Optimizing enzyme expression: Fine-tuning the expression levels of all enzymes in the biphenyl degradation pathway is crucial. For instance, the expression of the bph gene operon in Pseudomonas sp. KKS102 is tightly regulated, and engineering these regulatory circuits could lead to higher degradation rates. nih.gov

Improving substrate uptake: The low water solubility of biphenyl and PCBs can limit their bioavailability. wikipedia.org Engineering microorganisms with enhanced transport systems or the ability to produce biosurfactants could improve the uptake of these compounds, thereby increasing the flux through the DPEA-producing pathway.

Synthetic Biology Approaches to Reconstruct and Optimize DPEA-Related Pathways

Synthetic biology provides the tools to not only optimize existing metabolic pathways but also to construct entirely new ones. youtube.com This approach allows for a more rational and predictable design of microbial catalysts.

Future directions in this area include:

Pathway reconstruction in chassis organisms: Assembling the biphenyl degradation pathway, including the DPEA-hydrolyzing step, in well-characterized and industrially relevant host organisms like Escherichia coli or Saccharomyces cerevisiae could lead to more controlled and efficient biotransformation processes. jbei.org

Directed evolution of enzymes: Techniques like error-prone PCR and DNA shuffling can be used to generate vast libraries of mutant enzymes. youtube.comyoutube.com By applying appropriate screening methods, DPEA hydrolases with enhanced catalytic activity, broader substrate specificity, or improved stability under industrial conditions can be evolved. nih.govyoutube.com

Designing novel enzyme cascades: Combining DPEA-related enzymes with other biocatalysts could create novel synthetic pathways for the production of valuable chemicals from aromatic precursors.

Investigating DPEA in Systems Biology Contexts (Omics approaches)

A systems-level understanding of how microorganisms respond to the presence of biphenyl and its degradation intermediates is essential for rational engineering efforts. "Omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) provide a global view of these complex biological processes.

Future research should leverage these approaches to:

Identify regulatory networks: Transcriptomics can reveal how the expression of genes, including those involved in DPEA metabolism, is regulated in response to different environmental cues. For example, understanding the role of transcriptional regulators like BphS is key to manipulating gene expression. nih.gov

Uncover metabolic fluxes: Metabolomics can be used to quantify the intracellular concentrations of DPEA and other pathway intermediates, helping to identify metabolic bottlenecks and inefficiencies.

Map protein-protein interactions: Proteomics can identify the full complement of proteins expressed during biphenyl degradation and may reveal previously unknown interactions between DPEA-metabolizing enzymes and other cellular machinery.

Exploration of DPEA and its Derivatives in Chemoenzymatic Synthesis

The unique chemical structure of DPEA, featuring both a ketone and a carboxylic acid, makes it a potentially valuable building block in organic synthesis. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a promising avenue for utilizing DPEA and its derivatives. nih.govnih.govillinois.edu

Future research could explore:

Synthesis of novel compounds: Using DPEA as a starting material, enzymes could be used to catalyze specific transformations, such as stereoselective reductions or additions, to create chiral building blocks for the synthesis of complex molecules.

Biocatalytic production of specialty chemicals: By engineering the biphenyl degradation pathway, it may be possible to accumulate DPEA or its derivatives and then use them as precursors for the synthesis of fine chemicals or pharmaceutical intermediates.

Development of novel biocatalysts: The enzymes of the biphenyl pathway, including DPEA hydrolase, could be adapted through protein engineering to accept a wider range of substrates, expanding their utility in biocatalysis.

Understanding Evolutionary Aspects of DPEA-Related Enzymes and Pathways

The evolution of metabolic pathways for the degradation of xenobiotic compounds like biphenyl is a fascinating area of research. Understanding how enzymes like DPEA hydrolase have evolved can provide insights into the process of microbial adaptation and can guide future protein engineering efforts. nih.gov

Key research questions include:

Tracing the evolutionary origins: Comparative genomics and phylogenetic analysis can be used to trace the evolutionary history of DPEA hydrolase and other enzymes in the biphenyl pathway. This can reveal how these enzymes have emerged and diversified across different microbial lineages.

Investigating the role of horizontal gene transfer: The genes for biphenyl degradation are often located on mobile genetic elements like plasmids and transposons, suggesting that horizontal gene transfer has played a significant role in their dissemination.

Understanding the evolution of catalytic function: By comparing the structures and mechanisms of different DPEA hydrolases, researchers can gain insights into how their catalytic activity has been fine-tuned over evolutionary time. This knowledge can then be applied to the rational design of new and improved enzymes.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response or structure-activity relationship (SAR) data?

- Analysis : Use nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves (Hill slopes, EC₅₀ values). For SAR, apply multivariate analysis (PCA or PLS) to correlate substituent effects with activity. Ensure replicates (n ≥ 3) and report confidence intervals to address variability .

Q. How can researchers ensure reproducibility in synthetic protocols?

- Best Practices : Document reaction parameters (e.g., stirring rate, solvent degassing) meticulously. Share raw spectral data and chromatograms in supplementary materials. Collaborate with independent labs for cross-validation, adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Literature & Collaboration

Q. What strategies improve the rigor of literature reviews for this compound?

- Recommendations : Use databases like SciFinder and Reaxys to track synthetic routes and bioactivity data. Prioritize peer-reviewed journals with high impact factors and cross-reference patents for methodological insights. Critically evaluate conflicting data by assessing experimental conditions (e.g., catalyst loading, reaction scale) .

Q. How can interdisciplinary collaboration address gaps in mechanistic understanding?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.